Trocade

Description

Context of Cipemastat as a Matrix Metalloproteinase (MMP) Inhibitor

Matrix metalloproteinases are a family of zinc-dependent enzymes that play crucial roles in the degradation and remodeling of the extracellular matrix (ECM). oup.comnih.gov This process is fundamental in various physiological events, but dysregulated MMP activity is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, and infectious diseases like tuberculosis and meningitis. oup.comnih.govmdpi.comnih.gov Inhibiting specific MMPs has therefore been explored as a therapeutic strategy.

Cipemastat is characterized as a potent and competitive inhibitor, primarily targeting collagenases such as MMP-1, MMP-8, and MMP-13, as well as gelatinase B (MMP-9) and matrilysin (MMP-7). ncats.ionih.govnih.gov Its inhibitory profile shows selectivity over other related human matrix metalloproteinases like stromelysin 1 and gelatinase A. ncats.io By inhibiting these MMPs, cipemastat aims to block the degradation of cartilage and bone, a process central to the destructive cascade observed in conditions like rheumatoid arthritis and osteoarthritis. ncats.io

Research has explored the effects of cipemastat in various contexts. In animal models of rheumatoid and osteoarthritis, it was shown to inhibit cartilage destruction and prevent structural joint damage. ncats.io Studies in experimental pneumococcal meningitis models demonstrated that Cipemastat reduced mortality rates and decreased levels of certain cytokines and chemokines in the cerebrospinal fluid, alongside reducing hippocampal apoptosis and cortical injury. nih.gov However, research in a murine model of cavitary tuberculosis paradoxically showed that cipemastat treatment increased the frequency of cavitation, immunopathology, and mortality. oup.comnih.govsoton.ac.uksoton.ac.uk This highlights the complex and context-dependent roles of MMPs and the potential for unexpected outcomes with their inhibitors.

Historical Overview of Cipemastat Development by Roche

Cipemastat was developed by Roche for the potential treatment of conditions characterized by excessive ECM degradation, particularly rheumatoid arthritis and osteoarthritis. ncats.iowikipedia.orgnih.govresearchgate.netoup.com Its development was based on the understanding that inhibiting specific MMPs, such as collagenases, could mitigate joint damage in these diseases. researchgate.netnih.gov

The compound progressed to phase II clinical trials for the treatment of rheumatoid arthritis. ncats.io Despite favorable preclinical data and pharmacokinetics observed in some studies, cipemastat did not demonstrate the expected efficacy in preventing the progression of joint damage in patients during clinical trials. mdpi.comresearchgate.netnih.gov Ultimately, Roche discontinued (B1498344) the development of cipemastat, reportedly due to an unfavorable risk-benefit profile. ncats.io

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

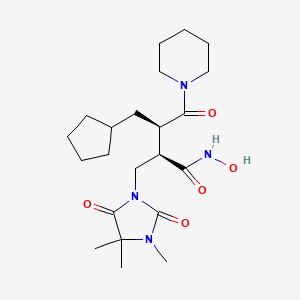

(2R,3R)-3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUITADOEPNRML-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C(=O)N1C)C[C@@H]([C@@H](CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897569 | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190648-49-8 | |

| Record name | Trocade | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190648-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cipemastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190648498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cipemastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPEMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HQ4TYQ60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Cipemastat Action

Specificity of Matrix Metalloproteinase Inhibition

Cipemastat's mechanism is characterized by its selective inhibition of specific MMPs, particularly those involved in collagen degradation. ncats.iomedchemexpress.com This selectivity is a key feature, distinguishing it from broader-spectrum MMP inhibitors and potentially reducing the likelihood of off-target effects.

The user-provided outline specifies MMP-1, MMP-2, and MMP-3 under the "Human Collagenases" subsection. It is important to note that scientifically, MMP-1 is a primary collagenase, while MMP-2 is a gelatinase and MMP-3 is a stromelysin. The information is presented here to strictly adhere to the requested structure.

Cipemastat demonstrates potent inhibition against human collagenase-1 (MMP-1). medchemexpress.com Research has identified its strong activity against the enzymes responsible for initiating the breakdown of fibrillar collagens. While the outline includes MMP-2 and MMP-3 in this category, Cipemastat's inhibitory activity against them is significantly less potent compared to its effect on true collagenases, highlighting its selectivity. medchemexpress.comtargetmol.com The compound is a potent, competitive inhibitor of human collagenases 1, 2, and 3, with specific inhibition constants indicating a high affinity for these enzymes. medchemexpress.comtargetmol.commedchemexpress.com

The user-provided outline specifies MMP-8, MMP-9, and MMP-13 under the "Gelatinases" subsection. It is important to note that scientifically, MMP-9 is a gelatinase, while MMP-8 and MMP-13 are classified as collagenases. The information is presented here to strictly adhere to the requested structure.

Cipemastat is an effective inhibitor of several enzymes sometimes grouped under gelatinase activity, including MMP-8 (neutrophil collagenase), MMP-13 (collagenase-3), and MMP-9 (gelatinase B). ncats.ionih.gov Its inhibitory profile shows a strong affinity for these key collagenases. ncats.ionih.gov The compound also demonstrates notable inhibition of MMP-9, an enzyme that degrades denatured collagens (gelatin) and plays a role in tissue remodeling. medchemexpress.comresearchgate.net

A defining characteristic of Cipemastat is its selective inhibition profile. It is significantly more potent against collagenases like MMP-1, MMP-8, and MMP-13 than against other MMP family members such as stromelysin-1 (MMP-3) and gelatinase A (MMP-2). ncats.iomedchemexpress.com For instance, the inhibition constant (Ki) for Cipemastat against stromelysin-1 is approximately 175 times higher than its Ki against collagenase-1, indicating a much lower affinity for stromelysin-1. medchemexpress.comtargetmol.com Similarly, its affinity for gelatinase A is about 50 times lower than for collagenase-1. medchemexpress.comtargetmol.com While it does inhibit gelatinase B (MMP-9), its highest potency is directed towards the primary collagen-degrading enzymes. ncats.iomedchemexpress.comtargetmol.com

| MMP Subfamily | Specific Enzyme | Inhibitory Potency |

|---|---|---|

| Collagenases | MMP-1, MMP-8, MMP-13 | High |

| Gelatinases | MMP-9 (Gelatinase B) | Moderate |

| Gelatinases | MMP-2 (Gelatinase A) | Low |

| Stromelysins | MMP-3 (Stromelysin-1) | Low |

Cipemastat functions as a competitive inhibitor of matrix metalloproteinases. ncats.iomedchemexpress.comtargetmol.com This mechanism involves the inhibitor molecule binding to the active site of the enzyme, directly competing with the natural substrate (e.g., collagen). By occupying the active site, Cipemastat prevents the enzyme from binding to and degrading its target proteins within the extracellular matrix.

Enzyme Kinetics and Potency Characterization (K_i and IC_50 Values)

The potency of Cipemastat has been quantified through the determination of its inhibition constant (K_i) and half-maximal inhibitory concentration (IC_50). The K_i value represents the dissociation constant of the enzyme-inhibitor complex and is an absolute measure of inhibitor potency. youtube.com Lower K_i values signify tighter binding and greater potency. youtube.com IC_50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are dependent on experimental conditions but also serve to demonstrate potency. wikipedia.org

Cipemastat exhibits K_i values in the low nanomolar range for human collagenases, underscoring its high potency. medchemexpress.comtargetmol.com In contrast, its K_i values for other MMPs, such as gelatinase A and stromelysin-1, are substantially higher, confirming its selectivity. medchemexpress.comtargetmol.com

| Target Enzyme | Common Name | Value Type | Value (nM) | Source |

|---|---|---|---|---|

| Collagenase-1 | MMP-1 | K_i | 3.0 | medchemexpress.comtargetmol.com |

| Collagenase-2 | MMP-8 | K_i | 4.4 | medchemexpress.com |

| Collagenase-3 | MMP-13 | K_i | 3.4 | medchemexpress.comtargetmol.com |

| Gelatinase B | MMP-9 | K_i | 59.1 | medchemexpress.comtargetmol.com |

| Gelatinase A | MMP-2 | K_i | 154 | medchemexpress.comtargetmol.com |

| Stromelysin-1 | MMP-3 | K_i | 527 | medchemexpress.comtargetmol.com |

| Rat Collagenase | - | IC_50 | 44.7 | medchemexpress.comtargetmol.com |

| IL-1a Induced Cartilage Degradation | - | IC_50 | 60 | ncats.iomedchemexpress.com |

*Nomenclature as reported in the source, likely corresponding to MMP-8 and MMP-13.

Interactions with Extracellular Matrix Components and Associated Degradation Pathways

The primary molecular action of Cipemastat—the inhibition of collagenases—translates into a significant cellular effect: the prevention of extracellular matrix degradation. ncats.io Specifically, Cipemastat has been shown to block the destructive cascade that results in the breakdown of cartilage and bone. ncats.io

In vitro studies using cartilage explants have demonstrated that Cipemastat effectively inhibits cartilage collagen degradation induced by inflammatory mediators like interleukin-1a (IL-1α). ncats.iomedchemexpress.com This protective effect is concentration-dependent and is not a result of cytotoxicity to the cartilage cells (chondrocytes). medchemexpress.com In animal models, oral administration of Cipemastat led to increased levels of hydroxyproline (B1673980), a key amino acid in collagen and a marker of cartilage content, within damaged cartilage. medchemexpress.comtargetmol.com This finding indicates that by inhibiting MMPs, Cipemastat effectively blocks the degradation pathways that lead to the loss of structural integrity in connective tissues. ncats.iomedchemexpress.comnih.gov

Impact on Collagen Degradation Processes

Cipemastat demonstrates a significant impact on collagen degradation primarily through its potent and competitive inhibition of collagenases, a subgroup of MMPs responsible for breaking down fibrillar collagens. nih.govmedchemexpress.com The primary targets of these enzymes are type I, II, and III collagens, which are essential structural components of tissues such as cartilage, bone, and skin. researchgate.net

Research has identified Cipemastat as a powerful inhibitor of human collagenase-1 (MMP-1), collagenase-2 (MMP-8), and collagenase-3 (MMP-13). nih.govnih.gov The inhibitory activity of Cipemastat against these key collagenases is characterized by low nanomolar inhibition constants (Ki), indicating a high binding affinity. nih.gov This strong inhibition prevents the initial cleavage of the triple-helical collagen fibril, a critical step in its degradation. researchgate.net

The selectivity of Cipemastat for collagenases over other MMPs, such as stromelysin-1 (MMP-3), gelatinase A (MMP-2), and gelatinase B (MMP-9), underscores its targeted mechanism of action against the primary enzymes involved in collagen breakdown. nih.govnih.gov While it does show some inhibitory activity against these other MMPs, its potency is considerably higher for the collagenases. nih.gov

| Enzyme | Ki (nM) |

|---|---|

| Collagenase-1 (MMP-1) | 3.0 |

| Collagenase-2 (MMP-8) | 4.4 |

| Collagenase-3 (MMP-13) | 3.4 |

| Stromelysin-1 (MMP-3) | 527 |

| Gelatinase A (MMP-2) | 154 |

| Gelatinase B (MMP-9) | 59 |

Role in Cartilage Degradation Pathways

The integrity of articular cartilage is maintained by a balance between the synthesis and degradation of its two primary extracellular matrix components: type II collagen and aggrecan, a large proteoglycan. In pathological conditions such as osteoarthritis and rheumatoid arthritis, an overactivity of MMPs leads to the excessive breakdown of these molecules, resulting in cartilage destruction. researchgate.net

Cipemastat plays a crucial role in mitigating cartilage degradation by directly inhibiting the MMPs that drive this process. In vitro studies using bovine nasal cartilage explants have demonstrated that Cipemastat effectively inhibits interleukin-1α (IL-1α)-induced cartilage collagen degradation in a concentration-dependent manner, with a 50% inhibitory concentration (IC50) of 60 nM. nih.govmedchemexpress.com This protective effect is achieved without causing harm to the cartilage cells (chondrocytes). medchemexpress.com

The degradation of aggrecan, which is responsible for the compressive stiffness of cartilage, is another critical event in cartilage destruction. While aggrecanases, members of the ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) family, are major contributors to aggrecan cleavage, MMPs also play a role in its breakdown. nih.gov By inhibiting MMPs such as MMP-3 and MMP-13, which are known to degrade aggrecan, Cipemastat can help to preserve the proteoglycan content of the cartilage matrix. researchgate.net

In vivo animal models have further substantiated the role of Cipemastat in preventing cartilage degradation. In a rat model where cartilage cylinders were implanted subcutaneously and subjected to granuloma-induced degradation, oral administration of Cipemastat offered protection. nih.gov Similarly, in a rat monoarthritis model, Cipemastat was shown to inhibit the degradation of articular cartilage. nih.govmedchemexpress.com

| Assay | IC50 (nM) |

|---|---|

| IL-1α induced cartilage collagen degradation (bovine nasal cartilage explants) | 60 |

| Rat collagenase inhibition | 44.7 ± 3.4 |

Preclinical Investigations of Cipemastat

In Vitro Studies

In vitro investigations have focused on the direct effects of Cipemastat on cellular models, particularly those mimicking cartilage degradation.

Application in Cellular Models of Cartilage Degradation (e.g., IL-1α-induced Bovine Nasal Cartilage Explants)

Cipemastat has been studied for its ability to inhibit cartilage degradation in vitro, notably in models utilizing interleukin-1 alpha (IL-1α)-induced bovine nasal cartilage explants. In these models, Cipemastat inhibited IL-1α-induced cartilage collagen degradation in a concentration-dependent manner. ncats.iomedchemexpress.combiocrick.comtargetmol.comresearchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 60 nM. ncats.iomedchemexpress.combiocrick.comtargetmol.comresearchgate.netnih.gov Studies with collagenase inhibitors of varying potencies have indicated a correlation between the inhibition of collagenase activity and the inhibition of collagen degradation in this explant assay. researchgate.net This suggests that while stromelysin or a related enzyme may be involved in aggrecan metabolism in IL-1α-driven bovine nasal cartilage destruction, collagenase is primarily responsible for collagen degradation. researchgate.net

Analysis of Effects on Chondrocyte Metabolic Activity and Glucose Utilization

Investigations have also examined the impact of Cipemastat on the metabolic activity of chondrocytes within cartilage explants. At all tested concentrations, Cipemastat did not modify glucose utilization when compared to explants cultured in the presence of IL-1α alone. medchemexpress.combiocrick.comtargetmol.commedchemexpress.comchemicalbook.com This suggests that its inhibitory effect on cartilage degradation in this model is not mediated through alterations in chondrocyte glucose metabolism. Glucose metabolism, particularly glycolysis, is crucial for chondrocyte function, providing energy and precursors for matrix synthesis. nih.govnih.gov While disorders of glucose metabolism can contribute to cartilage degradation in conditions like osteoarthritis, Cipemastat's mechanism in this context appears independent of this pathway. nih.govmdpi.com

Evaluation of Cytotoxic Actions on Explant Chondrocytes

A key aspect of the in vitro studies was to determine if the observed inhibition of cartilage degradation was due to a cytotoxic effect on the chondrocytes. Research indicates that the inhibition of IL-1α-induced cartilage degradation by Cipemastat is not mediated by a cytotoxic action on explant chondrocytes. medchemexpress.combiocrick.comtargetmol.commedchemexpress.comchemicalbook.com

Exploration of Potential Impact on Tumor Cell Invasion

The potential impact of Cipemastat on tumor cell invasion has also been explored in preclinical settings. Matrix metalloproteinases, including those inhibited by Cipemastat, play a role in the degradation of the extracellular matrix, a process involved in tumor cell invasion and metastasis. nih.govwikipedia.orgmdpi.com Studies have indicated that local tumor cell density can influence the responsiveness of cells to matrix metalloproteinase inhibitors (MMPIs), including Cipemastat. nih.govnih.govoncotarget.comomicsdi.org Different migratory phenotypes have been observed in tumor cells treated with MMPIs under low and high cell density conditions. nih.govnih.govoncotarget.com These findings suggest that tumor cell density plays a role in the effectiveness of MMPIs like Cipemastat in influencing cell migration. nih.govoncotarget.com

In Vivo Studies

In vivo studies have been conducted in animal models to evaluate the effects of Cipemastat on inflammatory arthritis and cartilage degradation in a living system.

Investigations in Animal Models of Inflammatory Arthritis (e.g., Rat Monoarthritis, STR/ORT Mouse Model of Osteoarthritis)

Cipemastat has been investigated in various animal models of inflammatory arthritis and osteoarthritis to assess its ability to prevent cartilage destruction and structural joint damage. ncats.io

In a rat monoarthritis model induced by an intra-articular injection of Propionibacterium acnes, Cipemastat dosed once daily for 14 days at 50 mg/kg orally inhibited the degradation of articular cartilage. biocrick.comnih.govresearchgate.net

Studies using the STR/ORT mouse model of osteoarthritis have also been conducted. biocrick.commdpi.comnih.govnih.govfrontiersin.org This model is characterized by the spontaneous development of osteoarthritis. mdpi.comnih.govfrontiersin.org In these studies, oral administration of Cipemastat to STR/ORT mice resulted in significant inhibition of joint space narrowing and osteophyte formation in groups treated with 10-50 mg/kg. biocrick.com Histological analysis in these animal groups confirmed that Cipemastat protected cartilage from degradative changes. biocrick.com

Furthermore, Cipemastat prevented granuloma-induced degradation of bovine nasal cartilage cylinders that were implanted subcutaneously into rats, with an ED50 of 10 mg/kg when administered twice daily orally. biocrick.comnih.govresearchgate.net The amount of hydroxyproline (B1673980), a marker of cartilage collagen content, was significantly increased in implanted cartilages of animals administered Cipemastat orally at doses of 2.5, 5, 10, and 25 mg/kg over a fourteen-day period, compared to vehicle-dosed animals where hydroxyproline levels decreased. medchemexpress.combiocrick.comtargetmol.com

In a different animal model, arthritic animals showed a significant decrease in mean cartilage area compared to non-arthritic animals. medchemexpress.combiocrick.comtargetmol.com Animals treated with Cipemastat (50 mg/kg, p.o.) demonstrated a significantly greater area of cartilage. medchemexpress.combiocrick.comtargetmol.com

These in vivo findings in various animal models of arthritis and cartilage degradation support the potential of Cipemastat as an agent capable of inhibiting cartilage breakdown. ncats.iobiocrick.comnih.govresearchgate.net

Studies in Animal Models of Infectious Diseases.

Murine Model of Cavitary Tuberculosis (M. tuberculosis-infected C3HeB/FeJ mice)

The C3HeB/FeJ mouse model of tuberculosis (TB) is utilized because it develops heterogeneous lung lesions, including caseous necrotic lesions surrounded by a fibrotic rim, which can progress to cavitation, mimicking aspects of human cavitary TB nih.govfrontiersin.orgelifesciences.org. Matrix metalloproteinases, particularly MMP-7, are implicated in the pathogenesis of TB and the formation of cavities nih.govoup.com. Cipemastat, a potent inhibitor of MMP-7, was evaluated in this model to determine its effect on pulmonary cavitation nih.govoup.com.

Effects on Pulmonary Cavitation Frequency

Studies in the M. tuberculosis-infected C3HeB/FeJ mouse model have shown that treatment with cipemastat paradoxically increased the frequency of pulmonary cavitation compared to untreated controls. In one study, cipemastat treatment resulted in a cavitation frequency of 32%, whereas the untreated control group had a cavitation frequency of 7% (P = .029) nih.govoup.comsoton.ac.uk.

| Treatment Group | Pulmonary Cavitation Frequency (%) | P-value |

| Untreated Controls | 7 | 0.029 |

| Cipemastat Treatment | 32 |

This finding suggests that inhibiting MMP-7 with cipemastat in this specific TB model may not prevent but rather exacerbate the development of lung cavities nih.govoup.com.

Paradoxical Worsening of Immunopathology and Mortality

Beyond increasing cavitation, cipemastat treatment in the M. tuberculosis-infected C3HeB/FeJ mouse model also led to a paradoxical worsening of immunopathology and increased mortality nih.govoup.comsoton.ac.ukfrontiersin.org. The precise mechanisms underlying this detrimental effect require further investigation, but the findings highlight the complex role of MMPs in TB pathogenesis and the potential for unintended consequences with host-directed therapies targeting these enzymes nih.govfrontiersin.org.

Influence on Pulmonary Bacterial Burden

In the M. tuberculosis-infected C3HeB/FeJ mouse model, treatment with cipemastat did not show a significant difference in pulmonary bacterial burden compared to untreated animals over the course of the study nih.gov. The mean pulmonary bacterial burden one day after infection was 2.6 ± 0.4 log10 CFU nih.gov. This indicates that while cipemastat impacted host pathology, it did not directly affect the growth or control of the Mycobacterium tuberculosis bacteria in this model nih.gov.

Experimental Pneumococcal Meningitis (Infant Rat Model)

Cipemastat has also been investigated in an infant rat model of experimental pneumococcal meningitis, a severe bacterial infection of the central nervous system that can lead to significant brain injury and high mortality rates asm.orgasm.orgnih.gov. Matrix metalloproteinases are involved in the breakdown of the blood-brain barrier and tissue destruction in pneumococcal meningitis asm.orgmdpi.com.

Reduction of Hippocampal Apoptosis and Cortical Injury

In the infant rat model of experimental pneumococcal meningitis, treatment with cipemastat (Ro 32-3555) demonstrated a reduction in both hippocampal apoptosis and cortical injury asm.orgasm.orgnih.govresearchgate.net. Histomorphometric analysis of brain tissue at 42 hours post-infection showed significantly less hippocampal apoptosis and cortical necrosis in rats treated with cipemastat compared to vehicle-treated littermates asm.orgasm.org. The percentage of animals with cortical injury, defined as damage to >1% of the total cortical volume, was significantly lowered by cipemastat treatment (18.6%, 8 of 43 brains) compared to the control group (46.2%, 28 of 52 animals) (P = 0.0183) asm.orgnih.gov. The volume of injured cortex was also significantly reduced by cipemastat nih.gov.

| Treatment Group | Percentage of Animals with Cortical Injury (%) | Volume of Injured Cortex (%) | P-value (Cortical Injury Percentage) | P-value (Volume of Injured Cortex) |

| Vehicle-Treated | 46.2 (28 of 52) | 3.16 ± 5.89 | 0.0183 | 0.0050 |

| Cipemastat | 18.6 (8 of 43) | 0.78 ± 2.09 |

This suggests a protective effect of cipemastat on neuronal tissue in this model of bacterial meningitis asm.orgasm.org.

| Treatment Group | Survival Rate (%) | Number of Animals (n) | P-value |

| Vehicle-Treated | 62.9 | 92 | 0.0043 |

| Cipemastat | 85.5 | 56 |

Clinical Translational Research and Outcomes of Cipemastat

Clinical Trial Phases and Primary Indications

The clinical development of Cipemastat focused on its potential to treat two major forms of arthritis: rheumatoid arthritis and osteoarthritis. The compound progressed to Phase II clinical trials to assess its efficacy and safety in these patient populations.

Phase II Clinical Trials for Rheumatoid Arthritis

Cipemastat was advanced into Phase II clinical trials for the treatment of rheumatoid arthritis. nih.gov These studies were designed to evaluate the drug's ability to modify the disease course in patients with this chronic autoimmune condition. One such study was a double-blind, placebo-controlled, multiple ascending dose trial involving 48 patients who received either Cipemastat (at doses of 25, 50, 100, or 150 mg) or a placebo once daily for 28 days. stanford.edu While the trial established that Cipemastat was well-tolerated over the study period, its long-term impact on joint damage progression proved to be a significant hurdle. stanford.edunih.gov

Investigation in Osteoarthritis

In addition to rheumatoid arthritis, Cipemastat was also investigated as a potential treatment for osteoarthritis, a degenerative joint disease. oup.com Preclinical evidence from animal models, such as the STR/ORT mouse model of osteoarthritis, indicated that the orally active compound could protect against structural damage. stanford.edu In these animal studies, Cipemastat was shown to significantly inhibit the narrowing of joint space and the formation of osteophytes, with histological analysis confirming its cartilage-protecting effects. This prompted its evaluation in clinical settings for this indication.

Outcomes and Efficacy in Clinical Settings

Despite the promising preclinical data, the clinical trial outcomes for Cipemastat were ultimately disappointing, particularly concerning its primary goal of halting joint destruction in rheumatoid arthritis.

Reasons for Discontinuation of Pharmaceutical Development by Roche

Determination of Unfavorable Risk-Benefit Profile

Roche ultimately concluded that Cipemastat possessed an unfavorable risk-benefit profile. nih.gov This determination was a result of the compound's failure to demonstrate a significant impact on the long-term progression of joint damage in clinical trials. nih.gov Given the lack of substantial efficacy in a key outcome for rheumatoid arthritis treatment, the potential risks and costs associated with continued development were deemed to outweigh the potential benefits for patients.

Association with Musculoskeletal Toxicity Common to MMP Inhibitors

The clinical development of matrix metalloproteinase (MMP) inhibitors as a class has been significantly hampered by a distinct pattern of musculoskeletal toxicity. nih.gov While Cipemastat was developed with the aim of greater selectivity, it is crucial to understand the class-wide adverse effects that have shaped the trajectory of MMP inhibitor research. Broad-spectrum MMP inhibitors, in particular, have been frequently associated with a constellation of symptoms often referred to as musculoskeletal syndrome (MSS). nih.govnih.gov This syndrome typically includes arthralgia (joint pain), myalgia (muscle pain), and tendinitis (inflammation of tendons). nih.gov

Clinical trials of several MMP inhibitors have been discontinued (B1498344) due to these dose-limiting side effects. nih.govnih.gov For instance, a 12-month, double-blind, placebo-controlled study of the MMP inhibitor PG-116800 in patients with knee osteoarthritis revealed a clear pattern of musculoskeletal adverse events. nih.govresearchgate.net The most frequently reported adverse effect in this study was arthralgia. nih.govresearchgate.net Furthermore, a significant number of patients, particularly in the higher-dose groups, experienced reversible shoulder arthralgia, stiffness, and myalgia. nih.gov A portion of patients also reported hand-related adverse events, including edema, palmar fibrosis, and Dupuytren's contracture. nih.gov The increased frequency of these effects led to the discontinuation of the highest dose in the trial. nih.govresearchgate.net

Preclinical studies have corroborated these clinical findings. In a rat model, the administration of marimastat, a broad-spectrum MMP inhibitor, induced clinical signs that mimic MSS in humans. nih.gov These signs included difficulty resting on hind feet, a high-stepping gait, reluctance to move, and swelling of the hind paws. nih.gov Histological examination of the joints in these animals revealed changes in soft tissue and bone, such as synovial hyperplasia and increased cellularity in the joint capsule. nih.gov

| MMP Inhibitor | Study Population | Observed Musculoskeletal Adverse Events | Reference |

|---|---|---|---|

| PG-116800 | Patients with knee osteoarthritis | Arthralgia (most frequent), shoulder stiffness, myalgia, hand edema, palmar fibrosis, Dupuytren's contracture | nih.govresearchgate.net |

| Marimastat | Male Lewis rats (preclinical model) | High-stepping gait, reluctance to move, hind paw swelling, synovial hyperplasia, increased joint capsule cellularity | nih.gov |

| General Broad-Spectrum MMP Inhibitors | Human clinical trials | Musculoskeletal triad: arthralgia, myalgia, tendinitis | nih.gov |

Challenges Related to Broad MMP Inhibition and Lack of Highly Selective Target Specificity

The significant challenge in the clinical development of MMP inhibitors, including early-generation compounds, has been the lack of highly selective target specificity. nih.govbohrium.com The MMP family is comprised of over 23 different zinc-dependent endopeptidases in humans, each with distinct but sometimes overlapping substrate specificities and physiological roles. nih.gov Early broad-spectrum inhibitors were designed to bind to the highly conserved catalytic zinc ion in the active site of MMPs, resulting in the inhibition of multiple MMP family members simultaneously. bohrium.comnih.gov

This lack of selectivity is a primary contributor to the musculoskeletal toxicity observed in clinical trials. nih.gov The inhibition of MMPs that are essential for normal tissue homeostasis, in addition to the targeted pathological MMPs, can lead to unintended and detrimental side effects. mdpi.comfrontiersin.org The development of approximately thirty anti-arthritic drugs based on MMP inhibition was halted in clinical trials because of the occurrence of musculoskeletal syndrome (MSS). nih.gov The failure of these broad-spectrum inhibitors highlighted the critical need for a deeper understanding of the specific roles of individual MMPs in both health and disease. nih.govtandfonline.com

Even with compounds designed for greater selectivity, such as Cipemastat (which inhibits MMP-1, MMP-8, MMP-13, and MMP-7), unexpected outcomes can occur. nih.gov In a murine model of cavitary tuberculosis, treatment with Cipemastat paradoxically worsened the disease and increased cavitation, demonstrating that inhibiting a specific subset of MMPs can have unpredicted and deleterious effects. nih.gov This underscores the complexity of the MMP system, where these enzymes are involved in a myriad of pathways, including inflammation, tissue remodeling, and immune responses. nih.govmdpi.commdpi.com The intricate and sometimes opposing roles of different MMPs in disease progression make it difficult to achieve a therapeutic benefit without causing adverse effects through non-selective inhibition. bohrium.comfrontiersin.org Consequently, the field has shifted towards developing highly selective inhibitors that target individual MMPs or specific MMP-mediated activities to improve efficacy and minimize off-target side effects. nih.govmdpi.com

| Challenge | Description | Consequence | Reference |

|---|---|---|---|

| Lack of Selectivity | Inhibition of multiple MMPs due to targeting the conserved catalytic domain. | High incidence of off-target effects, particularly musculoskeletal toxicity (MSS). | nih.govbohrium.com |

| Complex MMP Biology | MMPs have diverse and sometimes opposing roles in physiological and pathological processes. | Inhibition of beneficial MMPs can disrupt tissue homeostasis and lead to paradoxical worsening of disease. | frontiersin.orgnih.gov |

| Clinical Trial Failures | Numerous trials, particularly for anti-arthritic drugs, were terminated due to dose-limiting side effects. | Stalled development of a promising class of therapeutic agents. | nih.govnih.gov |

| Poor Pharmacokinetics | Early inhibitors often had issues with bioavailability and metabolic stability. | Limited beneficial effect, which did not justify the observed toxicity. | nih.govbohrium.com |

Role of Cipemastat in Advancing Understanding of Matrix Metalloproteinase Biology and Pathology

Insights into MMP-Mediated Cartilage and Bone Breakdown Mechanisms

Matrix metalloproteinases are well-established players in the degradation and remodeling of the extracellular matrix (ECM), a process crucial for both normal physiological functions and pathological conditions like arthritis nih.govnih.gov. In arthritic conditions such as rheumatoid arthritis (RA) and osteoarthritis (OA), the excessive activity of certain MMPs contributes significantly to the irreversible breakdown of cartilage and bone within the joints nih.govimrpress.com.

Cipemastat, as an inhibitor of key collagenases like MMP-1 and MMP-13, has provided insights into their specific contributions to this destructive process ncats.ionih.govimrpress.com. MMP-1 and MMP-13 are considered predominant collagenases in RA and OA, with MMP-1 primarily produced by synovial cells and MMP-13 by chondrocytes imrpress.com. MMP-13 is particularly important due to its preferential degradation of type II collagen, a major component of cartilage, and its ability to also degrade aggrecan, a proteoglycan found in cartilage nih.govimrpress.com.

Studies using Cipemastat have shown its ability to inhibit interleukin-1α (IL-1α)-induced cartilage collagen degradation in vitro ncats.io. For instance, in bovine nasal cartilage explants, Cipemastat inhibited this degradation with an IC50 of 60 nM ncats.io. In animal models of rheumatoid arthritis, Cipemastat has been shown to prevent articular cartilage and bone destruction ncats.ionih.gov. These findings underscore the critical role of MMPs, particularly MMP-1 and MMP-13, in cartilage and bone degradation and highlight the potential of MMP inhibition as a strategy to mitigate this damage.

Data from in vitro studies on cartilage degradation:

| Study Model | Inducing Agent | MMPs Inhibited by Cipemastat (Relevant to Study) | Cipemastat Effect on Degradation (IC50) | Reference |

| Bovine nasal cartilage explants | IL-1α | MMP-1, MMP-13 | 60 nM | ncats.io |

Contributions to the Understanding of Inflammatory Pathways in Arthritic Conditions and Infectious Diseases

MMPs are not only involved in ECM degradation but also play roles in regulating inflammatory pathways by processing cytokines, chemokines, and other signaling molecules nih.govasm.org. In arthritic conditions, an imbalance of MMP activity contributes to inflammation and subsequent tissue damage nih.gov. Inflammatory cytokines like TNF-α and IL-1β stimulate the production of MMPs, creating a feedback loop that perpetuates inflammation and matrix degradation nih.govimrpress.com.

Cipemastat's inhibition of MMPs, including those involved in processing inflammatory mediators, has helped to dissect these complex pathways. While the primary focus of Cipemastat research was on arthritis, MMPs are also implicated in the inflammatory responses to infectious diseases.

In the context of infectious diseases, MMPs can contribute to tissue injury and modulate immune responses. For example, in pneumococcal meningitis (PM), MMPs are involved in blood-brain barrier breakdown and leukocyte extravasation, contributing to neuroinflammation and brain injury asm.org. Studies using Cipemastat in experimental models of PM have investigated its impact on inflammatory parameters nih.govasm.org. In infant rats with PM, Cipemastat (Ro 32-3555) reduced cerebrospinal fluid levels of TNF and interleukin-1β (IL-1β), suggesting a role for the inhibited MMPs in the release or activation of these pro-inflammatory cytokines nih.gov.

Data on Cipemastat's effect on inflammatory markers in experimental pneumococcal meningitis:

| Study Model | Treatment Group (Relevant) | Inflammatory Marker | Effect of Cipemastat (Ro 32-3555) | Reference |

| Infant rats with PM | Cipemastat (Ro 32-3555) | TNF (in CSF) | Reduced | nih.gov |

| Infant rats with PM | Cipemastat (Ro 32-3555) | IL-1β (in CSF) | Reduced | nih.gov |

This highlights the broader implications of MMP activity in inflammatory processes beyond just matrix degradation.

Implications for Host-Directed Therapies (HDTs) in Tuberculosis Research

Host-directed therapies (HDTs) aim to modulate the host immune response to improve outcomes in infectious diseases like tuberculosis (TB) mdpi.comnih.gov. MMPs are implicated in TB pathogenesis, contributing to lung damage and cavitation nih.govfrontiersin.org. Elevated MMP levels in TB patients, even after treatment, may drive progressive lung dysfunction frontiersin.orgresearchgate.net. Consequently, adjunctive MMP inhibition has been explored as an HDT strategy for TB frontiersin.orgresearchgate.net.

Cipemastat, as an MMP inhibitor, has been evaluated in preclinical models of TB to understand the impact of MMP modulation on disease progression nih.govmdpi.com. Studies in Mycobacterium tuberculosis-infected mouse models have investigated the effects of Cipemastat treatment on cavitation and immunopathology nih.govnih.gov.

Interestingly, research using Cipemastat in a murine model of cavitary TB demonstrated a paradoxical worsening of disease nih.govmdpi.com. Compared to untreated controls, Cipemastat treatment increased the frequency of cavitation nih.gov. This finding suggests that while MMPs contribute to tissue damage in TB, their inhibition as a monotherapy HDT might have complex and potentially detrimental effects, possibly due to the diverse roles of different MMPs in the host response nih.gov. This highlights the need for careful preclinical evaluation of MMP inhibitors as HDTs for TB and suggests that the timing and specificity of MMP inhibition, potentially in combination with antibiotics, are critical considerations nih.govmdpi.com.

Data on Cipemastat's effect in a murine model of cavitary tuberculosis:

| Study Model | Treatment Group | Outcome Measured | Effect of Cipemastat | Reference |

| M. tuberculosis-infected C3HeB/FeJ mice | Cipemastat | Frequency of cavitation | Increased | nih.gov |

Elucidation of MMP Activity in Neuroinflammation and Brain Injury Pathogenesis

MMPs play a significant role in the pathology of central nervous system (CNS) disorders, including neuroinflammation and brain injury asm.orgfrontiersin.org. They can contribute to blood-brain barrier (BBB) disruption, leukocyte infiltration, and the degradation of ECM components in the brain, leading to neuronal damage asm.orgfrontiersin.org. Elevated levels and activity of MMPs are observed in various neurological conditions, including stroke and meningitis asm.orgfrontiersin.org.

Cipemastat, with its ability to inhibit MMPs like MMP-1, MMP-8, MMP-9, and MMP-13, has been utilized in research to investigate the contribution of these specific enzymes to neuroinflammatory processes and brain injury nih.govasm.org. In experimental models of pneumococcal meningitis, Cipemastat (Ro 32-3555) has been shown to reduce brain injury, specifically decreasing hippocampal apoptosis and cortical injury nih.govasm.org. This suggests that the MMPs inhibited by Cipemastat play a role in the neuronal damage observed in this condition nih.govasm.org.

The findings from studies using Cipemastat contribute to the understanding of how MMP activity mediates tissue damage in the CNS during inflammatory and infectious insults. This underscores the potential therapeutic relevance of targeting specific MMPs in neurological disorders characterized by neuroinflammation and brain injury.

Data on Cipemastat's effect on brain injury in experimental pneumococcal meningitis:

| Study Model | Treatment Group (Relevant) | Outcome Measured | Effect of Cipemastat (Ro 32-3555) | Reference |

| Infant rats with PM | Cipemastat (Ro 32-3555) | Hippocampal apoptosis | Decreased | nih.govasm.org |

| Infant rats with PM | Cipemastat (Ro 32-3555) | Cortical injury | Decreased | nih.govasm.org |

Comparative Analysis of Cipemastat with Other Matrix Metalloproteinase Inhibitors

Classification within Hydroxamate-Based MMP Inhibitors

Cipemastat belongs to the class of hydroxamate-based MMP inhibitors. Hydroxamate inhibitors are characterized by a hydroxamic acid group, which chelates the catalytic zinc ion in the active site of MMP enzymes ebi.ac.ukmdpi.com. This interaction is crucial for their inhibitory activity. The hydroxamate functional group forms a bidentate complex with the active site zinc, a common feature among many early and some later-generation MMP inhibitors ebi.ac.uk.

Comparative Efficacy and Selectivity with First-Generation Nonselective MMP Inhibitors (e.g., Batimastat, Marimastat, Ilomastat)

First-generation MMP inhibitors, such as Batimastat, Marimastat, and Ilomastat, were often characterized by their broad-spectrum inhibitory activity, targeting multiple MMP subtypes ebi.ac.ukdovepress.comnih.govwikipedia.org. While these compounds showed promise in preclinical studies, their lack of selectivity contributed to significant side effects, particularly musculoskeletal syndrome, which limited their clinical success dovepress.comnih.gov.

Ilomastat (also known as GM6001) is described as a broad-spectrum inhibitor of group M10 and M12 metallopeptidases and a member of the hydroxamic acid class of reversible metallopeptidase inhibitors wikipedia.orgguidetopharmacology.orgthegoodscentscompany.com. Batimastat (BB-94) is also a broad-spectrum MMP inhibitor that inhibits MMPs by binding the zinc ion in the active site ebi.ac.uknih.gov. Marimastat is another broad-spectrum MMP inhibitor nih.govwikipedia.org.

Cipemastat, in contrast, has been described as a selective inhibitor of matrix metalloproteinase-1 (MMP-1) guidetoimmunopharmacology.orgwikipedia.org. Research indicates that Cipemastat (also known as Ro 32-3555 or Trocade) preferentially inhibits collagenases (MMP-1, MMP-8, and MMP-13) and gelatinase B (MMP-9) nih.gov. This suggests a more defined target profile compared to the broad inhibition seen with first-generation agents.

Comparative inhibition data highlights the difference in selectivity. For example, Ilomastat inhibits MMP-1, MMP-2, MMP-3, and MMP-9 with IC50 values in the low nanomolar range (1.5 nM for MMP-1, 1.1 nM for MMP-2, 1.9 nM for MMP-3, and 0.5 nM for MMP-9) medchemexpress.com. Marimastat also shows potent activity against multiple MMPs, including MMP-9 (IC50=3 nM), MMP-1 (IC50=5 nM), MMP-2 (IC50=6 nM), MMP-14 (IC50=9 nM), and MMP-7 (IC50=13 nM) medchemexpress.com. Prinomastat, while sometimes grouped with later-generation inhibitors, also exhibits broad activity against MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 nih.govwikipedia.org.

Cipemastat, on the other hand, is noted as a potent, competitive inhibitor of human collagenases 1, 2, and 3 with Ki values of 3.0, 4.4, and 3.4 nM, respectively medchemexpress.com. This indicates a stronger focus on the collagenase subset of MMPs. While one source indicates Cipemastat inhibits MMP-1, MMP-3, and MMP-9 encyclopedia.pub, another specifies preferential inhibition of MMP-1, MMP-8, MMP-13, and MMP-9 nih.gov. This difference in reported selectivity profile underscores the importance of considering specific research findings and the context of the assays used.

Here is a table summarizing some comparative inhibition data:

| Compound | MMP-1 (IC50/Ki) | MMP-2 (IC50/Ki) | MMP-3 (IC50/Ki) | MMP-9 (IC50/Ki) | MMP-13 (IC50/Ki) |

| Cipemastat | 3.0 nM (Ki) medchemexpress.com, Preferential nih.gov | 4.4 nM (Ki) medchemexpress.com | 3.4 nM (Ki) medchemexpress.com, Inhibits encyclopedia.pub | Preferential nih.gov, Inhibits encyclopedia.pub | Preferential nih.gov |

| Ilomastat | 1.5 nM (IC50) medchemexpress.com, 0.4 nM (Ki) medchemexpress.com | 1.1 nM (IC50) medchemexpress.com | 1.9 nM (IC50) medchemexpress.com | 0.5 nM (IC50) medchemexpress.com | Not specified |

| Marimastat | 5 nM (IC50) medchemexpress.com | 6 nM (IC50) medchemexpress.com | Not specified | 3 nM (IC50) medchemexpress.com | Not specified |

| Prinomastat | 79 nM (IC50) medchemexpress.com, 0.05 nM (Ki) medchemexpress.com | 0.05 nM (Ki) medchemexpress.com | 6.3 nM (IC50) medchemexpress.com, 0.3 nM (Ki) medchemexpress.com | 5.0 nM (IC50) medchemexpress.com, 0.26 nM (Ki) medchemexpress.com | 0.03 nM (Ki) medchemexpress.com |

| WAY170523 | >10000 nM (IC50) tocris.com | Not specified | >1000 nM (IC50) tocris.com | 945 nM (IC50) tocris.com | 17 nM (IC50) tocris.com |

| Ro 28-2653 | Spares encyclopedia.pub | Inhibits encyclopedia.pub | Not specified | Inhibits encyclopedia.pub | Not specified |

Apparent Improved Selectivity Profiles (e.g., over MMP-1, MMP-3, MMP-9)

Cipemastat demonstrates an apparent improved selectivity profile compared to the nonselective first-generation inhibitors. While first-generation inhibitors broadly targeted many MMPs, leading to off-target effects, Cipemastat shows preferential inhibition towards certain collagenases (MMP-1, -8, -13) and MMP-9 nih.gov. Another source indicates inhibition of MMP-1, MMP-3, and MMP-9 encyclopedia.pub. This more focused activity profile is a key distinction from the earlier, less selective compounds. The goal of developing more selective inhibitors like Cipemastat was to reduce the undesirable side effects associated with pan-MMP inhibition dovepress.com.

Comparative Analysis with Other Selective MMP Inhibitors (e.g., Prinomastat, MMI-166, Ro 28-2653, WAY170523)

The development of MMP inhibitors has progressed to the creation of more selective agents. Cipemastat fits into this category, but its selectivity profile differs from other selective inhibitors like Prinomastat, MMI-166, Ro 28-2653, and WAY170523.

Prinomastat is described as a selective inhibitor of MMPs 2, 3, 9, 13, and 14 nih.govwikipedia.org. MMI-166 is reported as a selective inhibitor of MMP-2, MMP-9, and MMP-14 encyclopedia.pub. Ro 28-2653 inhibits MT1-MMP, MT3-MMP, MMP-2, MMP-8, and MMP-9 but spares MMP-1 and ADAM17 activity encyclopedia.pub. WAY170523 is highlighted as a potent and selective inhibitor of MMP-13, showing significantly higher potency against MMP-13 compared to MMP-1, MMP-9, and TACE tocris.com.

Comparing Cipemastat's reported preferential inhibition of MMP-1, -8, -13, and -9 nih.gov (or inhibition of MMP-1, -3, and -9 encyclopedia.pub) with the profiles of these other selective inhibitors reveals differing target specificities. For instance, WAY170523 is highly selective for MMP-13 tocris.com, while Cipemastat shows preferential inhibition of MMP-13 among other targets nih.gov. Prinomastat targets a broader range of MMPs (2, 3, 9, 13, 14) compared to Cipemastat's reported profile nih.govnih.govwikipedia.orgencyclopedia.pub. Ro 28-2653 is notable for sparing MMP-1 encyclopedia.pub, whereas Cipemastat inhibits or preferentially inhibits MMP-1 nih.govmedchemexpress.comencyclopedia.pub.

This comparative analysis underscores the effort to design inhibitors with tailored selectivity profiles to target specific MMPs implicated in particular diseases while minimizing inhibition of MMPs with beneficial roles.

Discussion of Challenges Posed by Pan-MMP Inhibition (e.g., Musculoskeletal Syndrome)

The clinical development of early, broad-spectrum MMP inhibitors was significantly hampered by side effects, most notably musculoskeletal syndrome dovepress.comnih.gov. This syndrome is characterized by inflammation and pain in the joints, tendons, and muscles. The widespread inhibition of various MMP subtypes, some of which are involved in normal tissue remodeling and homeostasis, is believed to be the cause of these adverse effects dovepress.comnih.gov.

The failure of early clinical trials due to these toxicities led to a re-evaluation of MMPs as drug targets and a shift in research focus towards developing more selective inhibitors dovepress.comnih.gov. The understanding gained from the challenges of pan-MMP inhibition has directly influenced the design strategies for newer compounds like Cipemastat, aiming for improved safety profiles by targeting only the specific MMPs involved in a disease process dovepress.com. Research suggests that the musculoskeletal syndrome observed with broad-spectrum MMP inhibitors is not associated with the inhibition of certain MMPs like MMP-2, MMP-9, MMP-13, and MT1-MMP, guiding the development of inhibitors that spare these particular enzymes nih.gov.

Evolution of Strategies for Developing More Selective MMP Inhibitors in Research

The challenges encountered with first-generation MMP inhibitors spurred the evolution of strategies for developing more selective agents. Several approaches have been explored in research:

Targeting Exosites: Moving beyond the highly conserved catalytic active site, researchers have focused on developing inhibitors that interact with exosites or other unique surface epitopes on specific MMPs dovepress.comnih.gov. These exosites, located outside the catalytic cleft, offer greater structural diversity between different MMP subtypes, providing opportunities for achieving selectivity dovepress.comnih.gov.

Combination of Exosite Binding and Metal Chelation: Some strategies involve designing inhibitors that combine interaction with exosites and chelation of the catalytic zinc ion, aiming for enhanced affinity and selectivity mdpi.comnih.gov.

Structure-Based Design: A detailed understanding of the three-dimensional structures of different MMPs has been crucial for designing inhibitors that fit specifically into the active site or exosites of target MMPs while avoiding others dovepress.com.

Development of Non-Hydroxamate Inhibitors: While hydroxamate-based inhibitors were prevalent initially, research has also explored alternative zinc-binding groups and non-zinc chelating mechanisms to improve selectivity and pharmacokinetic properties encyclopedia.pub.

Biologics: The development of function-blocking antibodies and engineered tissue inhibitors of metalloproteinases (TIMPs) represents another avenue for achieving high selectivity dovepress.comnih.govresearchgate.net. TIMPs are natural MMP inhibitors, and engineering their structure has shown promise in generating variants with enhanced specificity for particular MMPs nih.govresearchgate.netfrontiersin.org.

Computational Modeling and Directed Evolution: Advanced techniques like computational modeling and directed evolution, often combined with high-throughput screening methods like yeast surface display, are being used to design and identify inhibitors with desired selectivity profiles researchgate.netfrontiersin.org.

These evolving strategies reflect a deeper understanding of MMP biology and the structural nuances between different MMP subtypes, driving the development of more targeted and potentially safer therapeutic agents.

Methodological Approaches in Cipemastat Research

In Vitro Assay Methodologies

In vitro studies have been fundamental in characterizing the inhibitory profile of Cipemastat and its effects on cartilage biology at a cellular and tissue level.

Enzyme Inhibition Assays for K_i and IC_50 Determination

Enzyme inhibition assays have been central to quantifying the potency and selectivity of Cipemastat against various MMPs. These assays typically involve incubating the recombinant human enzyme with a fluorogenic substrate and measuring the rate of substrate cleavage in the presence and absence of the inhibitor. The data generated from these experiments are used to determine the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i).

Cipemastat, also known as Ro 32-3555, has been demonstrated to be a potent and competitive inhibitor of several human collagenases. nih.govnih.govnih.gov It exhibits high affinity for collagenase-1 (MMP-1), collagenase-2 (MMP-8), and collagenase-3 (MMP-13). nih.govasm.orgnih.govresearchgate.net The compound shows selectivity for these collagenases over other MMPs such as stromelysin-1 (MMP-3), gelatinase A (MMP-2), and gelatinase B (MMP-9). nih.govnih.govresearchgate.net

Table 1: Inhibition Constants (K_i) of Cipemastat against Human Matrix Metalloproteinases

| Matrix Metalloproteinase (MMP) | K_i (nM) |

|---|---|

| MMP-1 (Collagenase-1) | 3.0 |

| MMP-2 (Gelatinase A) | 154 |

| MMP-3 (Stromelysin-1) | 527 |

| MMP-8 (Collagenase-2) | 4.4 |

| MMP-9 (Gelatinase B) | 59 |

Data sourced from published research. nih.govnih.govasm.orgresearchgate.netnih.gov

Application of Cartilage Explant Culture Systems

To assess the functional consequences of MMP inhibition in a more physiologically relevant context, researchers have utilized cartilage explant culture systems. In this methodology, small pieces of cartilage, often bovine nasal or articular cartilage, are harvested and maintained in a culture medium. These explants can then be stimulated with pro-inflammatory cytokines, such as interleukin-1α (IL-1α), to induce cartilage degradation, mimicking the catabolic environment of arthritic diseases.

The efficacy of Cipemastat in preventing this degradation is then evaluated. In studies using bovine nasal cartilage explants, Cipemastat demonstrated a concentration-dependent inhibition of IL-1α-induced cartilage degradation. nih.govnih.govnih.gov The IC_50 value for the inhibition of cartilage collagen degradation in this system was determined to be 60 nM. nih.govnih.govnih.gov Importantly, these studies also confirmed that the inhibitory effect of Cipemastat was not due to cytotoxicity to the chondrocytes within the explants. nih.gov

Quantitative Analysis of Hydroxyproline (B1673980) as a Marker of Collagen Degradation

A key biochemical marker used to quantify the extent of collagen degradation in both in vitro and in vivo models is the amino acid hydroxyproline. As a major and relatively specific component of collagen, its release from the cartilage matrix into the culture medium or its depletion from the cartilage tissue itself serves as a direct measure of collagen breakdown.

In research involving Cipemastat, the amount of hydroxyproline has been measured in cartilage implanted subcutaneously in rats. nih.gov In vehicle-dosed animals, the hydroxyproline content of the implanted cartilage significantly decreased over a fourteen-day period, from 119.3 ± 4.2 nM/mg to 53.6 ± 7.1 nM/mg, indicating substantial collagen degradation. nih.gov In contrast, animals that received oral doses of Cipemastat showed statistically significant increases in the levels of hydroxyproline remaining in the implanted cartilage, demonstrating the compound's ability to prevent collagen breakdown in a living system. nih.gov

In Vivo Animal Model Development and Application

The evaluation of Cipemastat has extended to various animal models that mimic human diseases where MMPs are implicated in the pathology.

Selection of Relevant Disease Models for Investigation (e.g., Arthritis, Tuberculosis, Meningitis)

A critical aspect of in vivo research is the selection of appropriate animal models that recapitulate the key features of the human condition being studied. Cipemastat has been investigated in models of:

Arthritis: Given its potent anti-collagenase activity, Cipemastat was initially developed as a potential treatment for arthritis. nih.gov A commonly used model is the rat monoarthritis model induced by the intra-articular injection of Propionibacterium acnes. This model is characterized by cartilage and bone degradation. nih.govresearchgate.net

Tuberculosis: MMPs, particularly collagenases, are implicated in the breakdown of the extracellular matrix within tuberculous granulomas, which can lead to cavitation. nih.gov A murine model of pulmonary tuberculosis that develops well-organized granulomas and cavitary lesions has been used to study the effects of Cipemastat. nih.gov

Meningitis: In bacterial meningitis, MMPs are believed to contribute to the breakdown of the blood-brain barrier and neuronal injury. An infant rat model of pneumococcal meningitis has been utilized to assess the neuroprotective effects of MMP inhibitors like Cipemastat. nih.govasm.orgnih.gov This model is characterized by hippocampal apoptosis and cortical necrosis, which are relevant to the neurological sequelae seen in human survivors. nih.govasm.org

Histomorphometric Analysis of Tissue Damage (e.g., Cartilage Area, Hippocampal Apoptosis, Cortical Necrosis)

Histomorphometric analysis provides a quantitative method to assess tissue damage at a microscopic level. This technique involves the staining of tissue sections and the use of image analysis software to measure specific parameters of pathology.

In the context of Cipemastat research, histomorphometry has been applied to:

Cartilage Area in Arthritis Models: In the Propionibacterium acnes-induced monoarthritis model in rats, the area of the lateral femoral condyle cartilage was analyzed. nih.gov In non-arthritic animals, the mean cartilage area was 0.17 ± 0.02 mm². This was significantly reduced in arthritic animals to 0.086 ± 0.01 mm². nih.gov Animals treated with Cipemastat showed a significantly greater cartilage area, with a mean value of 0.126 ± 0.012 mm², indicating a protective effect against cartilage degradation. nih.gov

Hippocampal Apoptosis and Cortical Necrosis in Meningitis Models: In an infant rat model of pneumococcal meningitis, treatment with Cipemastat was shown to significantly reduce neuronal damage. nih.govasm.orgnih.gov Histomorphometric analysis of the brains of these animals demonstrated a decrease in both hippocampal apoptosis and cortical injury. nih.govasm.orgnih.gov The volume of injured cortex in vehicle-treated animals was 3.16% ± 5.89%, which was significantly reduced to 0.78% ± 2.09% in the Cipemastat-treated group. nih.gov Furthermore, the percentage of animals exhibiting cortical injury was significantly lowered by Cipemastat treatment. asm.orgnih.gov

Table 2: Histomorphometric Analysis of Brain Injury in an Infant Rat Model of Pneumococcal Meningitis with Cipemastat (Ro 32-3555) Treatment

| Treatment Group | Volume of Injured Cortex (%) | Percentage of Animals with Cortical Injury |

|---|---|---|

| Vehicle | 3.16 ± 5.89 | 46.2% |

Data represents mean ± standard deviation. nih.gov

Conversely, in a murine model of cavitary tuberculosis, histopathological analysis revealed that Cipemastat-treated mice had a significantly larger area of pneumonia-like disease compared to controls, suggesting a paradoxical worsening of the pathology in this specific context. nih.gov

Assessment of Inflammatory Markers (e.g., Paw Swelling, Cytokine Levels in Cerebrospinal Fluid)

In preclinical research, the anti-inflammatory potential of compounds like Cipemastat is often evaluated using established animal models that measure specific inflammatory markers.

One widely used and reproducible model for acute inflammation is the carrageenan-induced paw edema test in rodents. mdpi.com In this method, a phlogistic agent like carrageenan, histamine, or formalin is injected into the subplantar tissue of a rat's paw, inducing a localized, measurable inflammatory response characterized by swelling (edema). mdpi.comekb.eg The degree of swelling can be quantified over time, and the reduction in paw volume in treated subjects compared to controls serves as an indicator of a compound's anti-inflammatory activity. ekb.egresearchgate.net Models like the Complete Freund's Adjuvant (CFA)-induced arthritis test are employed for assessing chronic inflammation, where changes in paw size and ankle joint diameter are monitored over a longer period, such as 28 days. researchgate.net

Beyond physical manifestations of inflammation, researchers also assess biochemical markers. Cytokines are critical mediators in the pathogenesis of inflammatory disorders. nih.gov Therefore, a key methodological approach involves measuring the levels of pro-inflammatory and anti-inflammatory cytokines in biological fluids. In the context of neuroinflammation, analyzing cytokine concentrations in cerebrospinal fluid (CSF) is particularly relevant. nih.gov Immunoassays are used to quantify a panel of cytokines, which may include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies have shown that significant increases in CSF cytokine levels can occur following inflammatory triggers. nih.gov The modulation of these cytokine levels by a therapeutic agent provides direct evidence of its biochemical efficacy.

| Inflammatory Model | Primary Marker Assessed | Typical Measurement | Relevance |

|---|---|---|---|

| Carrageenan-Induced Edema | Paw Swelling (Volume/Thickness) | Plethysmometer or Caliper Measurements | Acute Anti-inflammatory Effect mdpi.com |

| Freund's Adjuvant Arthritis | Paw Size & Ankle Diameter | Caliper Measurements over weeks | Chronic Anti-inflammatory Effect researchgate.net |

| Systemic or Local Inflammation | Cytokine Levels (e.g., IL-6, TNF-α) | Immunoassay of Serum or CSF | Biochemical Mechanism of Action nih.govnih.gov |

Translational Research Considerations

Translational research aims to bridge the gap between preclinical laboratory findings and their application in human clinical settings. For Cipemastat, this involves careful consideration of efficacy correlation, pharmacokinetic-pharmacodynamic relationships, and the nature of its therapeutic effects.

Correlation of Preclinical Efficacy with Clinical Outcomes and Observations

A crucial aspect of drug development is determining how well the efficacy observed in animal models predicts clinical outcomes in humans. nih.gov Preclinical procedures involve a "pain stimulus" (e.g., inflammatory, neuropathic) and the measurement of a "pain behavior" as the dependent variable. nih.gov The effectiveness of a candidate analgesic is evaluated by its ability to reduce this pain behavior. nih.gov However, a challenge in translational research is that preclinical models may not fully replicate the complexity of human conditions, potentially leading to discrepancies between animal data and clinical results. nih.gov For anti-inflammatory agents, the correlation between reduced paw edema in a rat model and alleviation of arthritis symptoms in a human patient is a key translational consideration. nih.gov Establishing a strong correlation requires robust preclinical data from multiple relevant models and well-designed clinical trials that measure homologous outcomes. nih.gov

Pharmacokinetic-Pharmacodynamic Relationships in Animal Models and Human Studies

Understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental to optimizing drug therapy. iajpr.com PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), essentially defining the drug's concentration over time. pharmaceuticalpress.com PD describes what the drug does to the body, linking drug concentration to the intensity of the therapeutic effect. pharmaceuticalpress.comnih.gov

In both animal models and human studies, researchers aim to build integrated PK/PD models. iajpr.com These models link the plasma concentration of a compound to a quantifiable biological effect, such as the inhibition of a target enzyme or the reduction of an inflammatory marker. nih.gov Animal PK/PD studies are essential in early development to characterize these relationships and help predict effective dosage regimens in humans. nih.govugd.edu.mk By establishing a clear link between exposure (PK) and response (PD), researchers can better understand the drug's mechanism of action and variability in patient response. nih.govresearchgate.net The goal is to identify a therapeutic window where drug concentrations are high enough to be effective but low enough to avoid toxicity. pharmaceuticalpress.com

| Parameter Type | Definition | Key Metrics | Application |

|---|---|---|---|

| Pharmacokinetics (PK) | The study of drug concentration over time (what the body does to the drug). pharmaceuticalpress.com | Absorption Rate, Bioavailability, Half-life, Clearance | Determines exposure and dosing schedule. nih.gov |

| Pharmacodynamics (PD) | The study of the drug's effect on the body (what the drug does to the body). pharmaceuticalpress.com | Emax (Maximum Effect), EC50 (Concentration for 50% Effect) | Quantifies therapeutic and/or toxic effects. |

| PK/PD Modeling | Integrates PK and PD to relate exposure to effect over time. iajpr.com | Target Concentration, Therapeutic Index | Predicts the time course of drug action and optimizes therapy. nih.gov |

Future Research Directions and Unresolved Questions for Cipemastat and Mmp Inhibitors

Re-evaluation of Highly Selective MMP Inhibition in Specific Pathologies.

Early broad-spectrum MMP inhibitors, designed to target the conserved catalytic zinc domain across various MMPs, often resulted in dose-limiting side effects like musculoskeletal syndrome due to the inhibition of MMPs involved in normal physiological processes. patsnap.commdpi.comencyclopedia.pubnih.gov This lack of specificity was a critical factor in the failure of these early inhibitors in clinical trials. patsnap.com Current research is shifting towards the development of highly selective MMP inhibitors that target specific MMPs implicated in particular pathologies, or even alternative binding sites like exosites, which may offer greater specificity. mdpi.comencyclopedia.pub Re-evaluating the therapeutic potential of inhibiting specific MMPs in distinct disease contexts is a key area of future research. This involves a deeper understanding of the precise roles of individual MMPs in different diseases and phases of disease progression. kuleuven.bedovepress.com

Potential for Combination Therapies (e.g., with Antibiotics for Tuberculosis).

The potential for using MMP inhibitors as adjunctive therapy in combination with existing treatments is an active area of investigation. For instance, in tuberculosis (TB), Mycobacterium tuberculosis infection induces MMP expression, contributing to lung tissue damage and disease progression. nih.goversnet.org Research suggests that suppressing MMP activity could mitigate this damage. nih.gov Studies have explored the use of MMP inhibitor molecules alone or in combination with anti-TB drugs. nih.gov While monotherapy with some MMP inhibitors, including Cipemastat, has shown paradoxical worsening of disease in a mouse model of TB, the use of multiple MMP inhibitors in combination with anti-TB therapy has demonstrated synergistic effects in reducing bacterial burden and improving outcomes in preclinical models. mdpi.com This highlights the complex interplay of MMPs in disease pathogenesis and the potential benefits of combination approaches that carefully consider the specific MMPs involved and the timing of intervention. mdpi.com Adjunctive MMP inhibition with agents like doxycycline (B596269) has shown promise in reducing immunopathology and improving survival in murine models of central nervous system TB. biorxiv.org

Advanced Investigations into Off-Target Effects and Associated Adverse Events.

The adverse effects observed with early broad-spectrum MMP inhibitors, such as musculoskeletal issues, underscored the importance of understanding and mitigating off-target effects. mdpi.comnih.govconsensus.appconsensus.app Future research needs to delve deeper into the off-target interactions of MMP inhibitors, including compounds like Cipemastat, which was noted to have potential off-target effects in one study. Identifying and characterizing these off-target interactions at a molecular level is crucial for designing safer and more effective inhibitors. This involves advanced investigations using techniques that can detect unintended binding or activity at sites other than the primary MMP target. harvard.edu A better understanding of the complex roles of different MMPs in physiological processes is also necessary to predict and avoid adverse events associated with their inhibition. patsnap.comconsensus.appnih.gov

Exploration of Role in Emerging Disease Areas (e.g., Pain Modulation, Cancer Metastasis, Cardiac Dysfunction, Renal Injury).

Beyond their traditional association with connective tissue disorders and cancer, MMPs are increasingly recognized for their involvement in a wider range of pathological conditions. This opens up new avenues for exploring the therapeutic potential of MMP inhibitors, including Cipemastat, in emerging disease areas. These areas include pain modulation, cancer metastasis, cardiac dysfunction, and renal injury. consensus.appnih.govresearchgate.netthno.orgresearchgate.netabcam.cnmdpi.comfrontiersin.org

In cancer, while early trials targeting advanced disease were largely unsuccessful, there is renewed interest in using MMP inhibitors, potentially in combination with chemotherapy, particularly in earlier stages where MMPs may play a more critical role in tumor progression and metastasis. consensus.appconsensus.appresearchgate.netthno.org MMPs contribute to tumor growth, invasion, angiogenesis, and metastasis by degrading the extracellular matrix. consensus.appconsensus.appthno.org

In cardiovascular diseases, dysregulation of MMPs is linked to conditions like atherosclerosis, aneurysms, and post-myocardial infarction remodeling. dovepress.comresearchgate.netnih.govmdpi.com While broad-spectrum inhibition has not been effective, selective inhibition of specific MMPs involved in detrimental remodeling is being explored. dovepress.comresearchgate.net

MMPs also play roles in kidney diseases and diabetic complications, including nephropathy. mdpi.comnih.gov Their involvement in extracellular matrix degradation and tissue remodeling in the kidneys suggests potential therapeutic targets.

Tumor Microenvironment Dynamics and Cell Density Effects on MMP Regulation.

The tumor microenvironment (TME) is a complex ecosystem where MMPs play a crucial role in facilitating tumor growth and spread. thno.orgspandidos-publications.com Research is focusing on understanding the dynamics of the TME and how factors like tumor cell density influence MMP regulation. Studies have shown that local tumor cell density can tightly regulate MMP expression through signaling pathways involving interleukins. nih.govoncotarget.com Furthermore, tumor cell density can impact the responsiveness of cancer cells to MMP inhibitors like Cipemastat, with different migratory phenotypes observed at low and high cell densities. nih.govoncotarget.com Future research needs to further elucidate these complex interactions within the TME and how they can be targeted by MMP inhibitors, potentially in combination with other therapies that modulate the microenvironment. spandidos-publications.com

Q & A

Q. What is the mechanism of action of cipemastat, and how does it selectively inhibit collagenases?

Cipemastat (Ro 32-3555) is a competitive inhibitor of human collagenases 1, 2, and 3, with inhibition constants (Ki) of 3.0, 4.4, and 3.4 nM, respectively . It binds reversibly to the active site of matrix metalloproteinases (MMPs), preventing collagen degradation. Researchers should validate selectivity using enzymatic assays (e.g., fluorogenic substrate-based tests) and compare inhibition profiles across MMP subtypes to confirm specificity.

Q. Which experimental models are most appropriate for studying cipemastat’s efficacy in neurological disorders?

Infant rat models of pneumococcal meningitis have demonstrated cipemastat’s neuroprotective effects, including reduced hippocampal apoptosis and improved clinical scores . For mechanistic studies, in vitro models (e.g., neuronal cell cultures exposed to bacterial toxins) can assess MMP inhibition and apoptosis pathways. Ensure models replicate human disease timelines (e.g., treatment initiation at 24 hours post-infection) .

Q. What are the standard methodologies for quantifying cipemastat’s pharmacokinetic and pharmacodynamic properties?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma and cerebrospinal fluid (CSF) concentrations. In vivo studies should monitor clinical scoring (e.g., motor function, weight loss) and histopathological endpoints (e.g., neuronal apoptosis via TUNEL staining) . Dose-response curves in animal models must account for bioavailability differences between oral and intravenous administration .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding cipemastat’s efficacy in tuberculosis (TB) models?

In murine and rabbit TB models, cipemastat monotherapy worsened cavitation and disease severity compared to controls . To address contradictions:

Q. What experimental design considerations are critical when combining cipemastat with antibiotics like daptomycin?

In pneumococcal meningitis studies, cipemastat combined with daptomycin accelerated clinical improvement and reduced hearing loss . Key considerations include:

- Synergy testing via checkerboard assays to determine additive vs. antagonistic effects.

- Timing of combination therapy (e.g., concurrent vs. staggered administration).

- Monitoring off-target effects, such as altered antibiotic pharmacokinetics due to MMP inhibition .

Q. How do variations in host collagenase expression impact cipemastat’s therapeutic window?